Givinostat

Description

Properties

IUPAC Name |

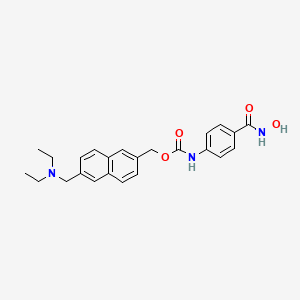

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALNUENQHAQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198049 | |

| Record name | Givinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-27-9 | |

| Record name | Givinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497833-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Givinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Givinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Givinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIVINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Givinostat's Therapeutic Targeting of Core Pathophysiological Mechanisms in Duchenne Muscular Dystrophy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, fibrosis, and eventual loss of ambulation and premature death. Givinostat, a pan-histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent that addresses the multifaceted pathology of DMD downstream of the primary genetic defect. This technical guide provides a comprehensive overview of this compound's mechanism of action, its key molecular targets within the DMD pathophysiology, and a summary of the preclinical and clinical evidence supporting its efficacy. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to facilitate a deeper understanding for research and development professionals.

Introduction: The Pathophysiology of Duchenne Muscular Dystrophy

The absence of dystrophin at the muscle fiber membrane (sarcolemma) in DMD patients initiates a cascade of detrimental events. This includes increased sarcolemmal fragility, leading to contraction-induced muscle damage. The subsequent cycles of muscle degeneration and regeneration are inefficient and ultimately overwhelmed. A chronic inflammatory response ensues, and muscle tissue is progressively replaced by fibrotic and adipose tissue. A key molecular aberration in dystrophic muscle is the constitutive hyperactivity of histone deacetylases (HDACs).[1][2] This enzymatic overactivity leads to epigenetic modifications that suppress the transcription of genes essential for muscle regeneration and promote pro-inflammatory and pro-fibrotic pathways, thereby exacerbating the disease's progression.[2][3]

This compound: A Pan-HDAC Inhibitor with a Multi-Targeted Approach

This compound is an orally administered small molecule that inhibits the activity of both class I and class II HDACs.[4] By blocking these enzymes, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure that allows for the transcription of genes crucial for muscle repair and regeneration.[3] Its therapeutic effect in DMD is not directed at restoring dystrophin but at mitigating the downstream pathological consequences of its absence. This mutation-agnostic approach makes this compound a potential treatment for all individuals with DMD, regardless of their specific genetic mutation.

Key Molecular Targets and Signaling Pathways Modulated by this compound

This compound's efficacy in DMD stems from its ability to modulate several key signaling pathways that are dysregulated in the disease.

Anti-Inflammatory Effects

In DMD, chronic inflammation is driven by the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway. This compound has been shown to suppress NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] This dampens the inflammatory infiltrate in the muscle tissue, creating a more permissive environment for muscle regeneration.[6]

Anti-Fibrotic Effects

Fibrosis, the excessive deposition of extracellular matrix components, is a major contributor to muscle stiffness and functional decline in DMD. The pro-fibrotic TGF-β signaling pathway is known to be hyperactive in dystrophic muscle. This compound has been shown to interfere with this pathway.[1] Specifically, it can downregulate the expression of the TGF-β receptor 1 (TGF-βR1) and reduce the expression of downstream targets like collagen III.[1] This leads to a significant reduction in fibrosis in preclinical models and in patients with DMD.[2][7]

References

- 1. mdaconference.org [mdaconference.org]

- 2. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unleashing the Potential of this compound: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the anti-fibrotic effect of this compound, a pan-HDAC inhibitor, in different Duchenne Muscular Dystrophy murine models. [boa.unimib.it]

Preclinical Evidence for Givinostat in Inflammatory Myopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical efficacy in mitigating key pathological features relevant to inflammatory myopathies. Although the majority of preclinical research has been conducted in models of Duchenne Muscular Dystrophy (DMD), the findings on inflammation, fibrosis, and muscle regeneration provide a strong rationale for its therapeutic potential in inflammatory myopathies such as dermatomyositis and polymyositis. This document provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.

Disclaimer: The preclinical evidence presented herein is primarily derived from studies on Duchenne Muscular Dystrophy (DMD) models. The relevance to inflammatory myopathies is based on the shared pathological mechanisms of chronic inflammation and fibrosis. Direct preclinical studies of this compound in specific inflammatory myopathy models are not extensively available in the public domain.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule that inhibits the activity of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] In pathological conditions such as muscular dystrophies, HDAC activity is often dysregulated, contributing to chronic inflammation, fibrosis, and impaired muscle regeneration.[3][4]

By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in anti-inflammatory pathways and muscle repair.[1][3] This multi-targeted approach addresses several key pathological cascades observed in myopathies.[3]

Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been extensively evaluated in in vitro and in vivo models, primarily the mdx mouse model of DMD, which is characterized by muscle degeneration, inflammation, and fibrosis.[5][6]

In Vitro Studies

Initial in vitro experiments using primary human skeletal myoblasts demonstrated that this compound promotes myogenesis.[6]

Table 1: In Vitro Effects of this compound on Myogenesis

| Cell Type | Treatment | Concentration | Outcome | Reference |

| Primary Human Skeletal Myoblasts | This compound | 150 nmol/L | Increased formation of myosin-heavy chain (MyHC)-positive multinucleated myotubes | [6] |

| Primary Human Skeletal Myoblasts | This compound | 80 - 200 nmol/L | Promoted the formation of larger myotubes compared to control | [6] |

In Vivo Studies in the mdx Mouse Model

Long-term treatment with this compound in mdx mice has shown significant improvements in muscle histology and function.[6][7]

Table 2: In Vivo Effects of this compound on Muscle Histology in mdx Mice

| Parameter | This compound Dose | Duration | Key Findings | Reference |

| Inflammatory Infiltrate | 5 and 10 mg/kg/day | 3.5 months | Reduced inflammatory infiltrate in muscles. | [6][7] |

| Myeloperoxidase (MPO) Activity | 5 and 10 mg/kg/day | 3.5 months | Significantly reduced MPO activity (a marker of inflammation). | [6] |

| Fibrosis | 5 and 10 mg/kg/day | 3.5 months | Dose-dependent reduction in collagen deposition and fibrotic scars. | [6][7] |

| Fat Deposition | 1, 5, and 10 mg/kg/day | 3.5 months | Dose-dependent reduction in fatty infiltration of muscle. | [6][7] |

| Muscle Cross-Sectional Area (CSA) | 5 and 10 mg/kg/day | 3.5 months | Increased muscle CSA. | [6][7] |

Table 3: In Vivo Effects of this compound on Muscle Function in mdx Mice

| Parameter | This compound Dose | Duration | Key Findings | Reference |

| Endurance Performance | 5 mg/kg/day | 3.5 months | Overall improvement in treadmill tests. | [6] |

| Grip Strength | Dose-dependent | 15 weeks | Increased maximal normalized strength. | [8] |

Experimental Protocols

In Vitro Myoblast Differentiation Assay

-

Cell Culture: Primary human skeletal myoblasts were cultured under standard conditions.

-

Treatment: Myoblasts were treated with this compound (150 nmol/L) or a vehicle control for 24 hours.

-

Analysis: The myogenic potential was assessed by immunostaining for Myosin Heavy Chain (MyHC), a marker for differentiated myotubes. Nuclei were counterstained with DAPI.

-

Outcome Measure: The size and number of MyHC-positive multinucleated myotubes were quantified.[6]

In Vivo mdx Mouse Study

-

Animal Model: C57Bl6J mdx mice, a model for Duchenne Muscular Dystrophy.

-

Treatment: 1.5-month-old mdx mice were treated with this compound at doses of 1, 5, or 10 mg/kg/day or a vehicle control for 3.5 months.

-

Functional Assessment: Endurance was evaluated using treadmill tests.

-

Histological Analysis: At the end of the treatment period, various muscles (e.g., tibialis anterior, quadriceps) were collected for histological analysis.

-

Inflammation: Assessed by Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates and by measuring Myeloperoxidase (MPO) activity.

-

Fibrosis: Quantified using Masson's trichrome staining to detect collagen deposition.

-

Fat Infiltration: Visualized by Oil Red O staining.

-

Muscle Fiber Size: The cross-sectional area of muscle fibers was measured.[6][7]

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Muscle Cells

This compound's primary mechanism is the inhibition of HDACs, which leads to a cascade of downstream effects that collectively reduce inflammation and fibrosis while promoting muscle regeneration.

Caption: this compound's HDAC inhibition leads to increased histone acetylation and beneficial gene expression changes.

Experimental Workflow for In Vivo Preclinical Studies

The workflow for preclinical evaluation of this compound in mouse models of muscular dystrophy involves several key stages, from treatment administration to functional and histological assessment.

Caption: Workflow for in vivo preclinical assessment of this compound in the mdx mouse model.

Logical Relationship of Pathophysiology and this compound's Intervention

In inflammatory myopathies, a vicious cycle of muscle damage, inflammation, and fibrosis perpetuates the disease. This compound is proposed to intervene at key points in this cycle.

Caption: this compound's intervention in the pathological cycle of inflammatory myopathies.

Conclusion

The preclinical data for this compound, primarily from DMD models, strongly suggest a therapeutic potential for inflammatory myopathies. By targeting the fundamental processes of chronic inflammation and fibrosis through HDAC inhibition, this compound has demonstrated the ability to improve muscle histology and function in these models. While further preclinical studies in specific inflammatory myopathy models are warranted to confirm these effects, the existing evidence provides a solid foundation for continued investigation and development of this compound as a novel treatment for these debilitating diseases.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldduchenne.org [worldduchenne.org]

- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Givinostat's In Vitro Impact on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Givinostat (ITF2357) is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-inflammatory properties. By modulating the acetylation of histones and other non-histone proteins, this compound influences the expression of a wide array of genes, including those central to the inflammatory response. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cytokine expression, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the core signaling pathways involved. The evidence presented underscores this compound's capacity to selectively suppress pro-inflammatory cytokines, highlighting its therapeutic potential for a range of inflammatory and autoimmune disorders.

Core Mechanism of Action

This compound exerts its effects by inhibiting the activity of Class I and II HDAC enzymes.[1] HDACs are crucial for epigenetic regulation; they remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[2] By blocking HDACs, this compound promotes histone hyperacetylation, which results in a relaxed, open chromatin structure (euchromatin).[2][3] This altered conformation allows transcription factors greater access to DNA, thereby modulating the expression of target genes, including those encoding inflammatory cytokines.[2][3][4]

Beyond histones, this compound also affects the acetylation status and function of non-histone proteins, including key transcription factors that regulate inflammation.[5] This dual action on chromatin accessibility and transcription factor activity is central to its potent anti-inflammatory effects.

Caption: this compound blocks HDACs, promoting histone acetylation and altering gene transcription.

Modulation of Key Inflammatory Signaling Pathways

This compound's influence on cytokine expression is mediated primarily through its interference with critical pro-inflammatory signaling cascades, including the NF-κB and JAK/STAT pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] this compound has been shown to suppress NF-κB signaling.[6] This can occur through multiple mechanisms, including the regulation of NF-κB p65 acetylation, which modulates its transcriptional activity.[5] By inhibiting this pathway, this compound effectively reduces the downstream production of a cascade of inflammatory mediators.[6][7]

Caption: this compound suppresses the NF-κB signaling pathway to reduce cytokine production.

Downregulation of the JAK/STAT Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling route for many cytokines and growth factors.[8] Upon cytokine binding to its receptor, associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[9] These activated STATs then translocate to the nucleus to induce the expression of target genes.[8][9] this compound has been found to downregulate gene expression associated with the JAK/STAT pathway and can inhibit JAK2-STAT5 phosphorylation, thereby dampening the cellular response to cytokine stimulation.[10][11]

Caption: this compound interferes with the JAK/STAT pathway, inhibiting cytokine signaling.

Quantitative Analysis of In Vitro Cytokine Inhibition

Multiple in vitro studies have quantified the effect of this compound on cytokine production across various cell types and stimulation conditions. The data consistently show a potent and selective reduction in pro-inflammatory cytokines while having minimal impact on anti-inflammatory cytokines.

Table 1: Effect of this compound on Cytokine Production in Human PBMCs

| Cytokine | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|

| IL-1β | LPS | 25-100 nM | Secretion Reduced | [1] |

| TNF-α | LPS | Not Specified | Production Reduced | [10][12] |

| IL-6 | LPS | Not Specified | Production Reduced | [10][12] |

| IFN-γ | LPS | Not Specified | Production Reduced | [10][12] |

| IL-1Ra | LPS | Not Specified | No Significant Reduction | [10][12] |

| IL-10 | LPS | Not Specified | No Significant Reduction | [10][12] |

Data derived from ex vivo cultures of whole blood from healthy subjects after oral this compound administration, stimulated with endotoxin (LPS).[10][12]

Table 2: Effect of this compound in Other In Vitro Models

| Cell Type | Stimulant | This compound Concentration | Target | Effect | Reference |

|---|---|---|---|---|---|

| INS-1 Cells & Rat Islets | IL-1β | 125 nM | IL-1β mRNA | Expression Inhibited | [13] |

| INS-1 Cells | IL-1β | 125 nM | IL-1β Protein | Processing Inhibited | [13] |

| INS-1 Cells | IFN-γ | 125 nM | Cxcl10 mRNA | Transcription Reduced | [13] |

| Immune Cells (General) | Not Specified | Not Specified | IL-1, IL-6, TNF-α | Production Inhibited |[2] |

Experimental Protocols

The following section outlines a generalized protocol for assessing the in vitro effect of this compound on cytokine expression in a cell-based assay.

Key Experimental Methodology

-

Cell Culture:

-

Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used. Alternatively, cell lines like INS-1 or primary cells such as rat islets can be employed.[1][13]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

-

This compound Treatment:

-

Inflammatory Stimulation:

-

Incubation and Sample Collection:

-

Cells are incubated with the stimulus and this compound for a specified duration (e.g., 6 to 24 hours).[13]

-

After incubation, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA or protein analysis (qPCR, Western Blot).

-

-

Cytokine Quantification:

-

mRNA Expression: Real-time quantitative PCR (qPCR) is used to measure the mRNA levels of target cytokine genes (e.g., IL1B, TNF, CXCL10).[13]

-

Protein Secretion: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the culture supernatant.

-

Protein Processing: Western Blot analysis can be used to assess the processing of cytokine precursors, such as pro-IL-1β, into their mature forms.[13]

-

Caption: Standard workflow for in vitro analysis of this compound on cytokine expression.

Conclusion and Future Directions

The in vitro data compellingly demonstrate that this compound is a potent modulator of cytokine expression. Its ability to selectively inhibit the production of key pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 is driven by its inhibitory action on fundamental inflammatory signaling pathways, including NF-κB and JAK/STAT.[2][6][10] Notably, this compound achieves this anti-inflammatory effect at nanomolar concentrations that are non-toxic to cells and do not significantly suppress the production of anti-inflammatory cytokines like IL-10 and IL-1Ra.[1][10][12]

This technical guide provides a comprehensive overview for researchers and drug developers, summarizing the molecular mechanisms and quantitative effects of this compound. The consistent in vitro findings strongly support its further investigation and clinical development as a therapeutic agent for diseases characterized by chronic inflammation and cytokine dysregulation. Future in vitro research could further elucidate the precise molecular interactions with non-histone targets and explore its effects on a broader range of immune cell subtypes.

References

- 1. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone deacetylase inhibitor this compound has ameliorative effect in the colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchopenworld.com [researchopenworld.com]

- 9. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The HDAC inhibitor this compound modulates the hematopoietic transcription factors NFE2 and C-MYB in JAK2(V617F) myeloproliferative neoplasm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The lysine deacetylase inhibitor this compound inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]

Givinostat: A Multi-Faceted Approach to Combating Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a spectrum of chronic diseases. Givinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising anti-fibrotic agent. By modulating gene expression through epigenetic mechanisms, this compound exerts pleiotropic effects, targeting key cellular and signaling pathways implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the Epigenetic Drivers of Fibrosis

This compound is a pan-HDAC inhibitor, targeting both Class I and II HDACs.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes.[1] By inhibiting HDACs, this compound induces histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of genes that can counteract fibrotic processes.[1]

The anti-fibrotic effects of this compound are mediated through its influence on several key signaling pathways:

-

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a central driver of fibrosis. This compound has been shown to interfere with this pathway by modulating the expression of TGF-β receptors and impacting the downstream SMAD signaling cascade.[2][3] In fibroblasts from Duchenne Muscular Dystrophy (DMD) patients, this compound was found to downregulate the expression of TGF-β receptor 1 (TGF R1) while upregulating the expression of TGF-β receptor 2 (TGF R2), suggesting a rebalancing of the cellular response to this pro-fibrotic cytokine.[2] The acetylation of SMAD proteins, promoted by HDAC inhibition, can also dampen TGF-β signaling.[3]

-

Nuclear Factor-κB (NF-κB) Signaling: Chronic inflammation is a key contributor to fibrosis, and the NF-κB pathway is a critical regulator of inflammatory responses. This compound has demonstrated anti-inflammatory properties by modulating NF-κB signaling.[1][4] HDAC inhibitors can influence the acetylation status of NF-κB components, thereby affecting their activity and the expression of pro-inflammatory cytokines.[1]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: The JAK/STAT3 pathway is implicated in fibroblast activation and extracellular matrix deposition.[5] HDAC activity is often required for STAT3 phosphorylation and activation.[1] By inhibiting HDACs, this compound can attenuate STAT3-mediated pro-fibrotic gene expression.[1]

Preclinical Evidence of Anti-Fibrotic Efficacy

The anti-fibrotic potential of this compound has been demonstrated in a variety of preclinical models, spanning different organ systems.

Liver Fibrosis

In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, this compound treatment significantly ameliorated liver injury and fibrosis.[6][7] Treatment with this compound led to a reduction in collagen deposition and inhibited the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix production in the liver.[6][8] In vitro studies using the HSC-LX2 cell line showed that this compound dose-dependently inhibited the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and collagen type I α1 (Col1α1), induced by TGF-β1.[6]

Cardiac Fibrosis

In a mouse model of acute myocardial infarction, this compound treatment improved cardiac function and reduced adverse cardiac remodeling.[5][9] Histological analysis revealed a significant decrease in the cardiac fibrotic area in this compound-treated mice compared to controls.[5][10] This was accompanied by a diminished expression of fibrosis-associated genes, including Col1a1, Col1a2, and Col3a1.[5] this compound was also shown to inhibit the endothelial-to-mesenchymal transition, a process that contributes to the population of cardiac fibroblasts.[9]

Duchenne Muscular Dystrophy (DMD)-Associated Fibrosis

DMD is characterized by progressive muscle degeneration and replacement by fibrotic and adipose tissue. In the mdx mouse model of DMD, long-term treatment with this compound resulted in a significant reduction in fibrotic scars and fatty infiltration in skeletal muscles.[11][12] This was associated with an overall improvement in muscle architecture and function.[11][13] this compound has been shown to reduce fibrosis in the gastrocnemius, tibialis anterior, and diaphragm muscles of mdx mice in a dose-dependent manner.[14][15] Clinical studies in boys with DMD have also demonstrated that this compound treatment can lead to a reduction in fibrosis and fatty replacement in muscle tissue.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative anti-fibrotic effects of this compound from key preclinical studies.

Table 1: Effect of this compound on Fibrosis in the mdx Mouse Model of DMD

| Tissue | This compound Dose (mg/kg/day) | Reduction in Fibrosis (%) | Reference |

| Tibialis Anterior | 1 | Significant | [14] |

| Tibialis Anterior | 5 | Significant | [18] |

| Tibialis Anterior | 10 | Dramatic | [18] |

| Gastrocnemius | 1 | Significant | [14] |

| Gastrocnemius | 10 | ~30% | [9] |

| Gastrocnemius | 37.5 | Significant | [9] |

| Diaphragm | 1 | Significant | [14] |

| Diaphragm | 10 | ~40% | [9] |

| Diaphragm | 37.5 | Significant | [9] |

Table 2: Effect of this compound on Fibrotic Markers in CCl4-Induced Liver Fibrosis in Mice

| Marker | Treatment | Change in Expression | Reference |

| α-SMA | This compound (10 mg/kg/day) | Significantly Reduced | [7] |

| Col1α1 | This compound (10 mg/kg/day) | Significantly Reduced | [7] |

Table 3: Effect of this compound on Cardiac Fibrosis in a Mouse Model of Myocardial Infarction

| Parameter | Treatment | Outcome | Reference |

| Fibrotic Area | This compound | Decreased percentage of cardiac fibrotic area | [5] |

| Col1a1 gene expression | This compound | Diminished expression | [5] |

| Col1a2 gene expression | This compound | Diminished expression | [5] |

| Col3a1 gene expression | This compound | Diminished expression | [5] |

Experimental Protocols

In Vitro Fibroblast-to-Myofibroblast Differentiation

This protocol describes the induction of myofibroblast differentiation from primary fibroblasts using TGF-β1.

-

Cell Culture: Culture primary human dermal or lung fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Induction of Differentiation: Treat the cells with recombinant human TGF-β1 (1-10 ng/mL) in serum-free DMEM.[19][20][21][22] A control group should be maintained in serum-free DMEM without TGF-β1.

-

This compound Treatment: For experimental groups, add this compound at desired concentrations (e.g., 25-100 nM) to the medium along with TGF-β1.[1]

-

Incubation: Incubate the cells for 24-72 hours to allow for myofibroblast differentiation.[20][21]

-

Analysis: Assess myofibroblast differentiation by analyzing the expression of α-SMA and collagen I via Western blotting or immunofluorescence.

Western Blotting for α-SMA and Collagen I

This protocol outlines the detection of key fibrotic proteins in cell lysates.

-

Protein Extraction: Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]

-

SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[23]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo CCl4-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride.

-

Animal Model: Use 8-10 week old male C57BL/6J mice.

-

Fibrosis Induction: Administer CCl4 (diluted 1:4 in corn oil or olive oil) via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.[6][27]

-

This compound Treatment: In the treatment group, administer this compound (e.g., 5-10 mg/kg/day) via i.p. injection or oral gavage, starting after the initial 2-4 weeks of CCl4 induction and continuing for the remainder of the study.[1][6] A vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples.

-

Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition.[27][28]

-

Biochemical Analysis: Use another portion of the liver for hydroxyproline assay to quantify total collagen content.[6][29] Analyze serum for liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]

-

Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of fibrotic markers (e.g., α-SMA, Col1α1) by RT-qPCR and Western blotting.[7][18]

Histological Quantification of Fibrosis (Sirius Red Staining)

This protocol details the staining and quantification of collagen in tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections and rehydrate through a graded series of ethanol to distilled water.[11][30]

-

Staining: Incubate the slides in Picro-Sirius Red solution for 60 minutes.[30][31]

-

Washing: Briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid).[11]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous medium.[11][32]

-

Imaging: Acquire images of the stained sections using a bright-field microscope. For more detailed analysis of collagen fiber type and organization, use a polarized light microscope.[16][30]

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. This is typically done by setting a color threshold for the red-stained collagen and calculating the percentage of the total tissue area that is positively stained.[32]

Hydroxyproline Assay for Total Collagen Quantification

This protocol describes a biochemical method to measure the total collagen content in tissue.

-

Tissue Hydrolysis: Hydrolyze a known weight of wet or dry tissue (e.g., 10-20 mg) in 6N HCl at 110-120°C for 3-18 hours.[6][27][29][33][34]

-

Neutralization: After cooling, neutralize the hydrolysate with NaOH.[6]

-

Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to the samples and standards and incubate at room temperature.[6][33]

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at an elevated temperature (e.g., 60-65°C) to develop the color.[6][27][33]

-

Measurement: Measure the absorbance of the samples and standards at 550-570 nm using a spectrophotometer or plate reader.[29][33]

-

Calculation: Calculate the hydroxyproline concentration in the samples based on a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.[27]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation as an anti-fibrotic agent.

Caption: this compound's mechanism of action in fibrosis.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of a range of fibrotic diseases. Its mechanism of action, centered on the inhibition of HDACs, allows it to target multiple pathological processes simultaneously, including key pro-fibrotic signaling pathways, inflammation, and the activation of matrix-producing cells. The preclinical data across various models of liver, cardiac, and muscle fibrosis provide a strong rationale for its continued investigation and clinical development. The experimental protocols and methodologies detailed in this guide offer a framework for researchers to further explore the anti-fibrotic potential of this compound and other HDAC inhibitors.

References

- 1. Histone Deacetylase: A Potential Therapeutic Target for Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of the role of HDAC6 in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases [bmbreports.org]

- 5. This compound reduces adverse cardiac remodeling through regulating fibroblasts activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor this compound alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. med.emory.edu [med.emory.edu]

- 12. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]

- 15. researchgate.net [researchgate.net]

- 16. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdaconference.org [mdaconference.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad.com [bio-rad.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 27. abcam.com [abcam.com]

- 28. This compound reduces adverse cardiac remodeling through regulating fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. arigobio.com [arigobio.com]

- 30. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 31. abcam.cn [abcam.cn]

- 32. Picrosirius red stain and collagen quantification [bio-protocol.org]

- 33. quickzyme.com [quickzyme.com]

- 34. cdn.caymanchem.com [cdn.caymanchem.com]

Givinostat's Role in Modulating Gene Expression in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Givinostat is a pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in modulating the pathological gene expression landscape in muscle cells, particularly in the context of Duchenne muscular dystrophy (DMD). By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and facilitating the transcription of genes involved in muscle regeneration, anti-inflammatory responses, and reduction of fibrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: HDAC Inhibition and Gene Expression Regulation

This compound functions as a potent inhibitor of class I and class II histone deacetylases. In dystrophic muscle, HDACs are aberrantly overexpressed, leading to histone hypoacetylation and transcriptional repression of crucial genes for muscle health. This compound reverses this pathological state, inducing a cascade of downstream effects that collectively ameliorate the DMD phenotype.

The primary molecular consequence of this compound-mediated HDAC inhibition is the hyperacetylation of histone proteins. This neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin state allows for the binding of transcription factors and RNA polymerase to promoter and enhancer regions of target genes, thereby upregulating their expression.

dot

Caption: this compound's core mechanism of action in the muscle cell nucleus.

Quantitative Data on this compound's Efficacy

The therapeutic effects of this compound have been quantified in both preclinical models (mdx mice) and clinical trials involving boys with Duchenne muscular dystrophy.

Preclinical Data in mdx Mice

| Parameter | This compound Dose | Observation | Reference |

| Fibrosis Reduction | 10 and 37.5 mg/kg | ~30% reduction in gastrocnemius muscle | [1] |

| 37.5 mg/kg | Significant reduction in tibialis anterior muscle | [1] | |

| 1, 10, and 37.5 mg/kg | ~40% reduction in diaphragm muscle | [1] | |

| Fat Deposition | 5 mg/kg and higher | Significant reduction in tibialis anterior muscle | [2] |

| Inflammation (MPO activity) | Not specified | Significantly reduced compared to vehicle | [2] |

| Muscle Fiber Cross-Sectional Area (CSA) | 37.5 mg/kg | Doubled in gastrocnemius muscle | [1] |

| miRNA Modulation | 37.5 mg/kg | Upregulation of miR-449a-5p and miR-92b-3p | [2] |

Clinical Data in DMD Patients

| Parameter | Study Phase | Observation | Reference |

| Muscle Tissue Fraction | Phase 2 | Significant increase in muscle tissue in biopsies | [2][3] |

| Fibrotic Tissue | Phase 2 | Significant reduction in biopsies | [2][3] |

| Tissue Necrosis | Phase 2 | Substantial reduction in biopsies | [2][3] |

| Fatty Replacement | Phase 2 | Substantial reduction in biopsies | [2][3] |

| Vastus Lateralis Fat Fraction | Phase 3 | 30% reduction in fat infiltration | [2][4] |

| Phase 3 | -2.92% difference in least squares mean vs. placebo | [5] | |

| Four-Stair Climb Time | Phase 3 | 1.78 seconds slower decline compared to placebo | [6] |

| North Star Ambulatory Assessment (NSAA) | Phase 3 | 40% less decline in scores | [4] |

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression extends to several critical signaling pathways implicated in muscle pathology.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of fibrosis in dystrophic muscle. This compound has been shown to modulate the expression of genes within this pathway. In fibroblasts from DMD patients, this compound treatment led to the downregulation of the TGF-β receptor 1 (TGF R1) and the upregulation of TGF-β receptor 2 (TGF R2).[7] Furthermore, it reduced the expression of downstream targets like Collagen III.[7]

dot

Caption: this compound's modulation of the TGF-β signaling pathway.

Follistatin-Myostatin Pathway

HDAC inhibitors, including this compound, are known to upregulate the expression of Follistatin, a natural antagonist of Myostatin.[8] Myostatin is a negative regulator of muscle growth. By increasing Follistatin levels, this compound indirectly suppresses Myostatin activity, thereby promoting muscle growth and regeneration. This is a critical aspect of its pro-myogenic effect.

dot

Caption: this compound's impact on the Follistatin-Myostatin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing this compound's effects on muscle cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genomic regions where histone acetylation is altered by this compound treatment.

dot

Caption: Experimental workflow for ChIP-seq analysis.

Methodology:

-

Cell Culture and Treatment: Culture myoblasts or muscle fibers in appropriate media. Treat one set of cultures with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.

-

Cross-linking: Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-500 base pairs.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).

-

Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and subject it to high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Use appropriate software for peak calling to identify regions of histone acetylation. Perform differential binding analysis between this compound-treated and control samples.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of specific target genes, such as Follistatin, in response to this compound treatment.

Methodology:

-

RNA Extraction: Treat muscle cells with this compound as described above. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate primers specific to the target gene (e.g., Follistatin) and a reference gene (e.g., GAPDH, ACTB).

-

Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers. Run the PCR on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples. Calculate the relative gene expression using the ΔΔCt method.

Immunohistochemistry (IHC) for Fibrosis Markers

This protocol is for the visualization and quantification of fibrotic markers, such as Collagen I, in muscle tissue sections.

Methodology:

-

Tissue Preparation: Obtain muscle biopsies from this compound-treated and control subjects. Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against a fibrosis marker (e.g., anti-Collagen I) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Image Analysis: Acquire images of the stained sections using a microscope. Quantify the area of positive staining for the fibrosis marker relative to the total tissue area using image analysis software.

Conclusion

This compound represents a promising therapeutic strategy for Duchenne muscular dystrophy and potentially other muscle disorders characterized by pathological gene expression. Its ability to modulate the epigenetic landscape of muscle cells leads to a multi-faceted therapeutic effect, including the upregulation of pro-myogenic genes, suppression of pro-fibrotic pathways, and reduction of inflammation. The quantitative data from preclinical and clinical studies provide compelling evidence for its efficacy. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound and to assess its therapeutic potential in various contexts. The continued exploration of this compound's role in gene expression will undoubtedly pave the way for more refined and effective treatments for debilitating muscle diseases.

References

- 1. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histological effects of this compound in boys with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. mdaconference.org [mdaconference.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdaconference.org [mdaconference.org]

- 8. neurologylive.com [neurologylive.com]

Early-Stage Research on Givinostat for Non-DMD Myopathies: A Technical Guide

Disclaimer: The available early-stage and preclinical research on Givinostat for non-Duchenne muscular dystrophy (non-DMD) myopathies is currently limited. This guide primarily focuses on the clinical findings in Becker Muscular Dystrophy (BMD) and supportive preclinical data from the mdx mouse model, which, while a model for DMD, shares pathological similarities with BMD. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of histone deacetylases (HDACs).[1] By blocking HDAC activity, this compound is designed to modulate gene expression, promoting muscle regeneration, and reducing inflammation and fibrosis in muscle tissue.[2][3] While extensively studied and recently approved for the treatment of Duchenne muscular dystrophy (DMD), early-stage research into its potential for other myopathies is emerging.[4] This technical guide provides a comprehensive overview of the available preclinical and clinical data for this compound in the context of non-DMD myopathies, with a central focus on Becker Muscular Dystrophy.

Mechanism of Action

In dystrophic muscle, the absence or reduction of functional dystrophin leads to a cascade of pathological events, including chronic inflammation, impaired muscle regeneration, and the replacement of muscle tissue with fibrotic and adipose tissue.[5] Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.[6] In muscular dystrophies, HDACs are often overactive, contributing to the disease pathology.[7]

This compound, by inhibiting HDACs, is believed to counteract these pathological processes through several mechanisms:[5][6]

-

Promotion of Myogenesis: By inhibiting HDACs, this compound may promote the expression of genes involved in muscle differentiation and regeneration, leading to an increase in the size of muscle fibers.[2]

-

Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines.[6]

-

Anti-fibrotic Activity: this compound can inhibit the proliferation of fibroblasts and the deposition of extracellular matrix components, thereby reducing muscle fibrosis.[8]

Preclinical Research in the mdx Mouse Model

The mdx mouse, which lacks dystrophin, is the most commonly used animal model for DMD and serves as a relevant preclinical model for dystrophinopathies like BMD.[9] Several studies have investigated the efficacy of this compound in this model.

Quantitative Data from Preclinical Studies

| Parameter | This compound Dose | Outcome | Reference |

| Muscle Histology | |||

| Myofiber Cross-Sectional Area (CSA) | 5 and 10 mg/kg/day | Increased CSA in tibialis anterior muscle. | [1] |

| Fibrosis | 5 and 10 mg/kg/day | Reduced fibrotic scars in muscle. | [1] |

| Fatty Infiltration | 5 and 10 mg/kg/day | Reduced fatty infiltration in muscle. | [1] |

| Inflammation | 5 and 10 mg/kg/day | Reduced inflammatory infiltrate in muscles. | [10] |

| Functional Performance | |||

| Treadmill Endurance | 5 and 10 mg/kg/day | Overall improvement in endurance performance. | [10] |

| Biomarkers | |||

| Myeloperoxidase (MPO) activity | Not specified | Significantly reduced MPO activity in muscles of mdx mice compared to vehicle control. | [11] |

Experimental Protocols: Preclinical mdx Mouse Studies

-

Animal Model: Male mdx mice, typically starting at 1.5 months of age.[10]

-

Drug Administration: this compound administered daily for a long-term period, often around 3.5 months.[10] Dosages have ranged from 1 to 10 mg/kg/day.[1][10]

-

Histological Analysis: Muscle tissue (e.g., tibialis anterior) is sectioned and stained with hematoxylin and eosin (H&E) for general morphology and analysis of myofiber cross-sectional area.[1] Sirius Red or other collagen-specific stains are used to quantify fibrosis.[12] Oil Red O staining is used to assess fatty infiltration.[1]

-

Functional Assessment: Endurance is typically measured using a motorized treadmill test, where parameters like running distance and time to exhaustion are recorded.[10]

-

Biomarker Analysis: Inflammation can be quantified by measuring the activity of enzymes like myeloperoxidase (MPO) in muscle tissue homogenates.[11]

Clinical Research in Becker Muscular Dystrophy

A Phase 2 clinical trial (NCT03238235) has been conducted to evaluate the efficacy and safety of this compound in adult males with BMD.[13][14]

Quantitative Data from the Phase 2 BMD Clinical Trial

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Primary Endpoint | ||||

| Mean Change from Baseline in Total Fibrosis | No significant change | No significant change | 0.8282 | [15] |

| Secondary Endpoints (MRI) | ||||

| Mean Change from Baseline in Whole Thigh Fat Fraction | No change | Increase | 0.0149 | [15] |

| Mean Change from Baseline in Quadriceps Fat Fraction | No change | Increase | 0.0022 | [15] |

| Change in Contractile Cross-Sectional Area (CSA) | No change | Reduction | - | [13] |

Experimental Protocol: Phase 2 BMD Clinical Trial (NCT03238235)

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[13]

-

Participants: 51 adult males with a diagnosis of BMD.[13]

-

Treatment: Participants were randomized in a 2:1 ratio to receive either this compound or a placebo for 12 months.[13]

-

Primary Endpoint: The primary objective was to assess the change in total fibrosis in muscle biopsies from baseline to 12 months.[15]

-

Secondary Endpoints: Key secondary endpoints included changes in muscle fat fraction and contractile cross-sectional area (CSA) as measured by magnetic resonance imaging (MRI).[13] Functional tests and safety were also evaluated.[15]

-

Muscle Imaging: Quantitative MRI was used to assess fat infiltration and muscle atrophy in the whole thigh and quadriceps.[15]

Visualizations

Signaling Pathway and Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]

- 3. parentprojectmd.org [parentprojectmd.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. worldduchenne.org [worldduchenne.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. musculardystrophynews.com [musculardystrophynews.com]

- 8. neurologylive.com [neurologylive.com]

- 9. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 12. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]

- 13. parentprojectmd.org [parentprojectmd.org]

- 14. defeatduchenne.ca [defeatduchenne.ca]

- 15. This compound for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

Givinostat's Impact on Muscle Stem Cell Differentiation: A Technical Guide

Executive Summary

Duchenne Muscular Dystrophy (DMD) is a severe X-linked genetic disorder characterized by the absence of dystrophin, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1] A key pathological feature of DMD is the dysregulation of muscle repair processes, where muscle stem cells (MuSCs), also known as satellite cells, fail to effectively regenerate damaged muscle tissue.[2] Givinostat (Duvyzat™) has emerged as a promising therapeutic agent that addresses the downstream pathology of DMD, independent of the specific dystrophin gene mutation.[3][4] As a pan-histone deacetylase (HDAC) inhibitor, this compound modulates the epigenetic landscape of muscle cells to promote a pro-regenerative environment.[1][5] Preclinical and clinical studies have demonstrated its efficacy in enhancing muscle regeneration, reducing inflammation and fibrosis, and slowing disease progression.[6][7] This guide provides an in-depth technical overview of this compound's mechanism of action on muscle stem cell differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: HDAC Inhibition in Dystrophic Muscle

In healthy muscle, the dystrophin-associated protein complex (DAPC) plays a role in regulating HDAC activity.[3] In DMD, the absence of dystrophin disrupts the DAPC, leading to constitutively increased HDAC activity.[4][5] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, resulting in chromatin condensation and transcriptional repression of key genes.[1] This aberrant HDAC overactivity in DMD suppresses the expression of genes essential for muscle regeneration, while promoting pro-inflammatory and pro-fibrotic pathways.[1][4][8]

This compound functions by inhibiting the enzymatic activity of HDACs.[9] This inhibition leads to the hyperacetylation of histones, creating a more relaxed or "open" chromatin structure.[1][5] This epigenetic modification allows transcription factors and regulatory proteins to access DNA more easily, thereby enhancing the transcription of genes involved in muscle repair and anti-inflammatory responses.[3][5] One of the key targets is the upregulation of follistatin, a potent myostatin antagonist, which enhances myogenic differentiation and muscle growth.[1][10] By targeting this core pathological cascade, this compound helps restore a more favorable environment for muscle repair.[11]

Impact on the Muscle Stem Cell Microenvironment

This compound's therapeutic effects extend beyond direct gene regulation within muscle stem cells. It modulates the complex interplay between various cell types in the muscle niche, which is crucial for effective regeneration.

-

Muscle Stem Cells (MuSCs): In the dystrophic environment, MuSCs can become "stuck" in a proliferative state, failing to properly differentiate into mature muscle fibers.[2] this compound promotes the crucial transition from proliferation to terminal differentiation, allowing MuSCs to effectively form new myofibers.[2][5]

-

Fibro-adipogenic Progenitors (FAPs): In DMD, FAPs are improperly activated, leading to the excessive production of connective (fibrotic) and fat (adipose) tissues that replace functional muscle.[2] this compound helps redirect FAPs towards a supportive role in muscle repair, inhibiting their differentiation into fibroblasts and adipocytes.[3][12] It also enhances the ability of FAPs to secrete pro-myogenic factors like follistatin and specific microRNAs (e.g., miR-206) via extracellular vesicles, which in turn support MuSC differentiation.[12]

-

Immune Cells: Chronic inflammation is a hallmark of DMD, hindering muscle repair.[2] this compound exhibits anti-inflammatory effects by modulating immune cell activity, helping to resolve the chronic inflammatory state and creating a more permissive environment for regeneration.[1][13]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in both the mdx mouse model of DMD and in clinical trials with DMD patients.

Preclinical Efficacy in mdx Mouse Model

Long-term studies in mdx mice have established a dose-dependent therapeutic window for this compound, typically between 5 and 10 mg/kg/day.[13][14]

| Parameter | Treatment Group (Dose) | Outcome | Citation |

| Muscle Histology | |||

| Myofiber Cross-Sectional Area (CSA) | 5 & 10 mg/kg/d | Significant increase | [1][13] |

| Fibrosis | 5 & 10 mg/kg/d | Significant reduction (up to 30-40%) | [3][5][13] |

| Fatty Infiltration | 5 & 10 mg/kg/d | Significant reduction | [13][14][15] |

| Inflammatory Infiltrates | 5 & 10 mg/kg/d | Significant reduction | [1][13][14] |

| Muscle Function | |||

| Grip Strength | Dose-dependent | Significant improvement | [5][16] |

| Treadmill Endurance | 5 & 10 mg/kg/d | Overall improvement in performance | [13][14] |

Clinical Efficacy in Boys with DMD

Clinical trials have confirmed the histological and functional benefits of this compound in ambulant boys with DMD who are also receiving corticosteroid treatment.[17]

| Study Phase | Parameter | This compound Group | Placebo Group | Outcome | Citation |

| Phase 2 (Histology, ≥12 months) | |||||

| Muscle Tissue Fraction | Increased significantly | N/A | Counteracted disease progression | [17][18] | |

| Fibrotic Tissue | Reduced significantly | N/A | Reduced fibrosis | [17][18] | |

| Necrosis & Fatty Replacement | Substantially reduced | N/A | Improved muscle quality | [3][17][18] | |

| Phase 3 (EPIDYS, 18 months) | |||||

| 4-Stair Climb (Mean Change) | 1.25 seconds | 3.03 seconds | Significantly smaller decline (Difference of 1.78s) | [1][11] | |

| North Star Ambulatory Assessment (NSAA) | Slower decline | Faster decline | 40% lower decline vs. placebo | [11] | |

| Vastus Lateralis Fat Fraction (MRI) | Reduced | Increased | ~30% reduction in fat infiltration | [5][11][19] |

Experimental Protocols and Workflows

Preclinical mdx Mouse Study Protocol

Studies in the mdx mouse model are crucial for establishing proof-of-concept and dose-ranging. A typical long-term efficacy study follows this general protocol.

-

Animal Model: mdx mice, which lack dystrophin and recapitulate key aspects of DMD pathology.[13]

-

Study Groups:

-

Treatment Administration: Daily oral administration starting at ~1.5 months of age and continuing for an extended period (e.g., 3.5 months).[13][14]

-

Functional Assessments: Performed periodically. Includes grip strength tests to measure muscle force and treadmill exhaustion tests to measure endurance.[13][16]

-

Endpoint Analysis (Post-Sacrifice):

-

Tissue Collection: Skeletal muscles (e.g., Tibialis Anterior, Gastrocnemius, Diaphragm) are harvested.

-

Histological Analysis: Muscle cross-sections are stained with Hematoxylin & Eosin (H&E) to assess general morphology and cross-sectional area (CSA), Masson's Trichrome to quantify fibrosis, and Oil Red O to quantify fatty infiltration.[15][20]

-

Immunohistochemistry: Staining for markers of inflammation (e.g., CD68 for macrophages) and regeneration (e.g., embryonic Myosin Heavy Chain, eMyHC).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measurement of this compound concentration in blood and muscle tissue to correlate exposure with efficacy.[13][14]

-

Phase 2/3 Clinical Trial Protocol (General Overview)

Human clinical trials are designed to assess the safety and efficacy of this compound in the target patient population. The Phase 2 and 3 studies shared a similar foundational design.[6][7][17]

-

Patient Population: Ambulant boys with a confirmed DMD diagnosis (e.g., aged 7 to <11 years for Phase 2; 6-17 years for Phase 3). Patients must be on a stable corticosteroid regimen for at least 6 months.[1][17]

-

Study Design: Randomized, double-blind, placebo-controlled trial.[7]

-

Treatment Arm: Oral this compound + stable corticosteroid therapy.

-

Control Arm: Placebo + stable corticosteroid therapy.

-

-

Treatment Duration: ≥12 months (Phase 2); 18 months (Phase 3).[6][17]

-

Primary and Secondary Endpoints:

-

Phase 2 (Primary: Histology): Change from baseline in muscle histology. Muscle biopsies (e.g., from biceps brachii) are collected at the start and end of treatment to evaluate the fraction of muscle vs. fibrotic tissue, necrosis, and fatty replacement.[17][18]

-

Phase 3 (Primary: Function): Change from baseline in the time to perform a functional task, such as the four-stair climb.[1][11]

-

Key Secondary Endpoints: North Star Ambulatory Assessment (NSAA), time-to-rise, 6-minute walk test, and non-invasive measures of muscle health like MRI to assess fat fraction in leg muscles (e.g., vastus lateralis).[1][11]

-

-

Safety Monitoring: Regular monitoring of adverse events, with particular attention to known side effects like thrombocytopenia and hypertriglyceridemia, managed via dose adjustments.[11]

Conclusion

This compound represents a significant advancement in the treatment of Duchenne Muscular Dystrophy, acting through a multi-targeted, epigenetic mechanism of action.[3][5] By inhibiting the aberrant overactivity of HDACs in dystrophic muscle, it promotes a pro-regenerative environment that enhances the differentiation of muscle stem cells, reduces the fibro-adipogenic replacement of muscle tissue, and dampens chronic inflammation.[1][2][4] Robust preclinical data and statistically significant clinical trial results demonstrate its ability to slow functional decline and improve muscle histology.[1][11][17] As the first non-steroidal, mutation-agnostic drug approved for DMD, this compound provides a foundational therapy that addresses the downstream pathological cascade, offering a valuable treatment option for a broad range of patients.[3]

References

- 1. neurologylive.com [neurologylive.com]

- 2. worldduchenne.org [worldduchenne.org]

- 3. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. musculardystrophyuk.org [musculardystrophyuk.org]

- 7. duchenneuk.org [duchenneuk.org]

- 8. scilit.com [scilit.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Treatment stimulates growth and regeneration of injured adult skeletal muscle | EurekAlert! [eurekalert.org]

- 11. Promising Phase 3 Data on DMD Hopeful this compound [medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Histological effects of this compound in boys with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publires.unicatt.it [publires.unicatt.it]

- 19. itftherapeutics.com [itftherapeutics.com]

- 20. researchgate.net [researchgate.net]

The Pharmacodynamics of Givinostat in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Givinostat (ITF2357), a potent histone deacetylase (HDAC) inhibitor. The following sections detail its mechanism of action, key experimental findings in various disease models, and the methodologies employed in these pivotal preclinical studies.

Core Mechanism of Action